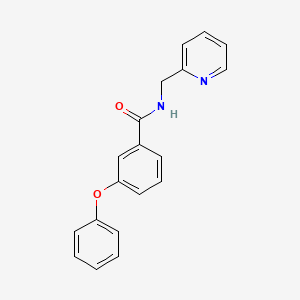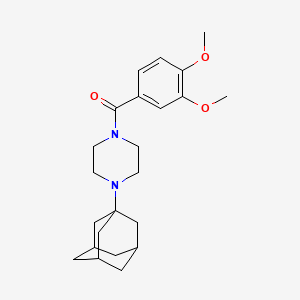![molecular formula C9H15ClN4O B4423822 4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4423822.png)
4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DMCM, is a compound that belongs to the class of pyrazole derivatives. It is a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays an important role in the central nervous system.
Wirkmechanismus
4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which means that it binds to the same site on the receptor as the neurotransmitter GABA. By blocking the binding of GABA to the receptor, this compound reduces the inhibitory effects of GABA on neuronal activity, leading to increased excitability of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include convulsions, tremors, and increased locomotor activity. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in the central nervous system. However, one limitation of using this compound is its potential to produce convulsions and other adverse effects in animal models. Careful dosing and monitoring of animals is necessary to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide and the GABA-A receptor. One area of interest is the role of the GABA-A receptor in drug addiction and withdrawal. Another area of interest is the development of novel GABA-A receptor antagonists with improved selectivity and safety profiles. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the GABA-A receptor that has been widely used in scientific research to study the role of this receptor in the central nervous system. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and the GABA-A receptor may lead to new insights into the treatment of neurological disorders and the development of novel therapies.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research to study the role of the GABA-A receptor in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA-A receptor, which makes it a useful tool for investigating the physiological and pharmacological effects of GABA-A receptor blockade.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-13(2)5-4-11-9(15)8-7(10)6-12-14(8)3/h6H,4-5H2,1-3H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYYBRAGRZJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
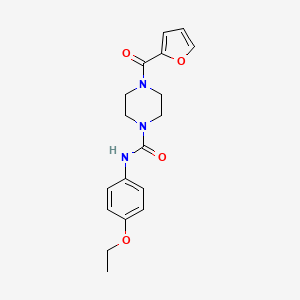


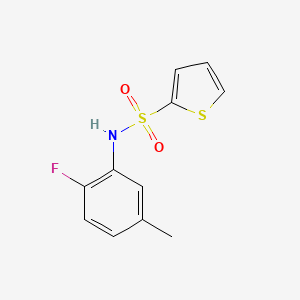
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
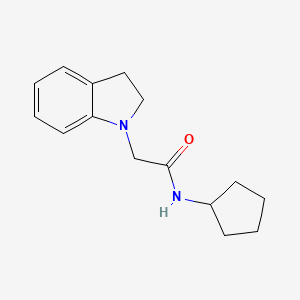
![7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423787.png)
![2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423801.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-7-methylimidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B4423802.png)
![methyl 5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4423807.png)
